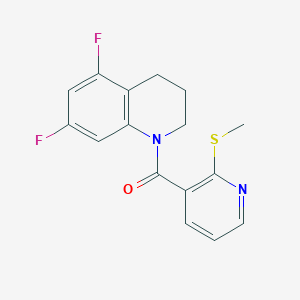

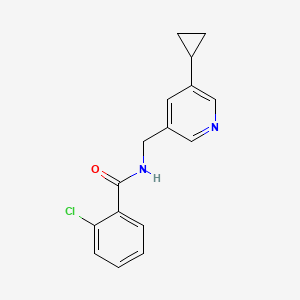

2-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide is an important boronic acid derivative . It was obtained through a five-step substitution reaction . The compound’s structure has been confirmed using various analytical techniques, including mass spectrometry (MS) , 1H NMR , 13C NMR , and FT-IR spectroscopy .

Molecular Structure Analysis

The single crystal structure of 2-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide has been determined using X-ray diffraction . This structural analysis confirms that the crystal structure aligns with the molecular structure obtained through density functional theory (DFT) optimization . The compound’s conformational features and physicochemical properties have also been explored .

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate

This compound is an important boronic acid derivative, which was obtained by a five-step substitution reaction . It can be used as a synthetic intermediate in the production of other complex molecules.

Structural Analysis

The structure of this compound has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . This makes it useful in research fields that require detailed structural analysis of compounds.

DFT Studies

The compound has been studied using density functional theory (DFT), which is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems . This suggests its potential application in theoretical and computational chemistry.

Boronic Acid Derivatives

As a boronic acid derivative, this compound could have applications in fields where boronic acids are active, such as anticancer , antibacterial , and antiviral agents . Boronic acid pinacol esters also play an important role in chemical stability and synthetic versatility, especially as boron carriers suitable for neutron capture therapy .

Suzuki–Miyaura Reaction

One of the most famous reactions involving boronic acids is the Suzuki–Miyaura reaction . This cross-coupling reaction is used to synthesize biaryls, an important class of compounds in the pharmaceutical industry .

Wirkmechanismus

Target of Action

It is known that this compound is a boronic acid derivative , which are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the synthesis of various bioactive compounds .

Mode of Action

As a boronic acid derivative, it may participate in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Biochemical Pathways

It is known that indole derivatives, which share a similar structure to this compound, can affect a wide range of biological activities .

Result of Action

Indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities .

Eigenschaften

IUPAC Name |

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-15-4-2-1-3-14(15)16(20)19-9-11-7-13(10-18-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMMJGGTIWWDKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)

![3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B2611183.png)

![2-[[4-Ethyl-5-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2611191.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2611194.png)